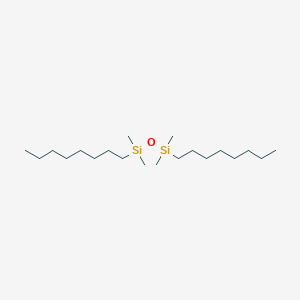
1,3-di-n-octyltetramethyldisiloxane
描述
1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound with the molecular formula C20H46OSi2 and a molecular weight of 358.75 g/mol . This compound is characterized by its two silicon atoms, each bonded to two methyl groups and one octyl group, connected by an oxygen atom. It is commonly used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-di-n-octyltetramethyldisiloxane can be synthesized through the hydrosilylation reaction of octene with tetramethyldisiloxane. This reaction typically requires a platinum catalyst and is conducted under controlled temperature and pressure conditions . The reaction proceeds as follows:
[ \text{(CH}_3)_2\text{SiH} + \text{CH}_2=\text{CH}(\text{CH}_2)_6\text{CH}_3 \rightarrow \text{(CH}_3)_2\text{SiCH}_2\text{CH}(\text{CH}_2)_6\text{CH}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反应分析
Types of Reactions
1,3-di-n-octyltetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Reaction with oxidizing agents to form silanols and siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, moderate temperatures (50-100°C).
Oxidation: Hydrogen peroxide or other peroxides, mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents, low temperatures.
Major Products Formed
Hydrosilylation: Siloxane derivatives.
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
科学研究应用
1,3-di-n-octyltetramethyldisiloxane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in hydrosilylation reactions to synthesize functionalized siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
作用机制
The mechanism of action of 1,3-di-n-octyltetramethyldisiloxane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bonds in the compound react with unsaturated organic compounds, facilitated by a catalyst, to form stable siloxane bonds. This reaction is crucial in the synthesis of various organosilicon compounds and polymers .
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with vinyl groups instead of octyl groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Contains phenyl groups instead of octyl groups.
1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane: Contains ethoxy groups instead of octyl groups.
Uniqueness
1,3-di-n-octyltetramethyldisiloxane is unique due to its long octyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications requiring non-polar environments and high stability .
属性
IUPAC Name |
[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZUXBTVQNMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)

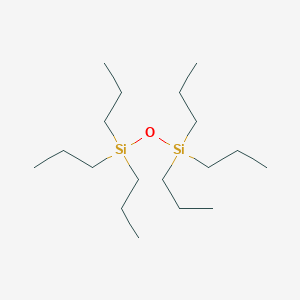


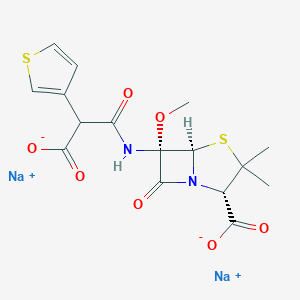
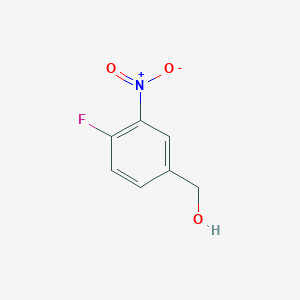

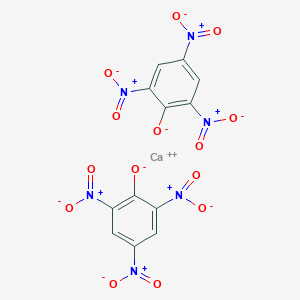
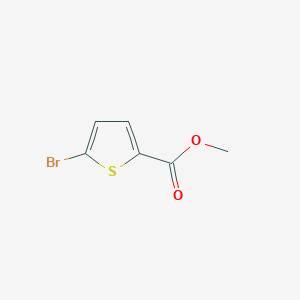
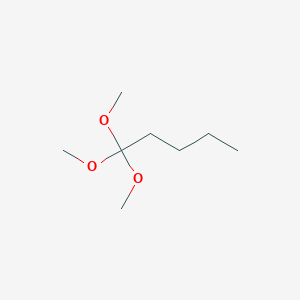
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)

